![molecular formula C16H25N3O3 B5493313 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5493313.png)
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2018 and has gained popularity in the research community due to its potential therapeutic applications.
Mechanism of Action
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. Upon binding to the receptor, 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid activates various signaling pathways that lead to the modulation of neurotransmitter release and subsequent changes in physiological processes such as appetite, pain, and mood.
Biochemical and Physiological Effects:
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to increase food intake and body weight in animal models, suggesting its potential use as an appetite stimulant. 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, it has been found to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, making it an ideal tool for studying the receptor's physiological and biochemical effects. However, its high potency also poses a risk of toxicity, requiring careful dosing and monitoring. Additionally, 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid's synthetic nature may limit its applicability to in vivo studies, requiring further investigation to determine its efficacy in clinical settings.
Future Directions
May include investigating its efficacy in clinical settings for the treatment of neurological disorders, such as multiple sclerosis and Parkinson's disease. Additionally, further studies may explore its potential use as an appetite stimulant and analgesic in clinical settings. Further research may also investigate the safety and toxicity of 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, as well as its potential interactions with other drugs and compounds.
In conclusion, 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. Its high affinity and selectivity for the CB1 receptor make it an ideal tool for studying the receptor's physiological and biochemical effects. However, its synthetic nature and potential toxicity require careful dosing and monitoring. Further research may explore its potential use as an appetite stimulant, analgesic, and treatment for neurological disorders.
Synthesis Methods
The synthesis of 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction between 4-cyano-1H-pyrazole and 1-(2-methylhexanoyl)piperidine-4-carboxylic acid in the presence of a catalyst. The reaction yields 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid as a white powder, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes such as appetite, pain, and mood. 1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
1-(2-methylhexanoyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-3-4-6-13(2)14(20)18-11-7-16(8-12-18,15(21)22)19-10-5-9-17-19/h5,9-10,13H,3-4,6-8,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHWODBYPHCNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylhexanoyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid |
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